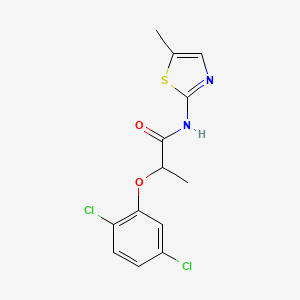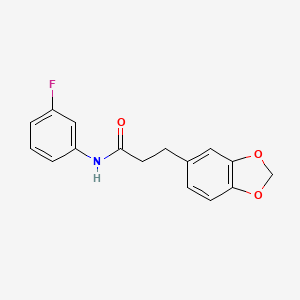![molecular formula C22H19NO5 B4623320 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar pyrroloquinolin derivatives involves complex chemical processes. For instance, Gein et al. (2015) describe the synthesis of pyrroloquinolin-3-ones using 5-aryl-3-hydroxy-1-(thiazol-2-yl)-4-(2-thienoyl)-1,5-dihydro-2H-pyrrol-2-ones reacting with various amines (Gein, Mar'yasov, & Gein, 2015). Additionally, Kappe and Kappe (2009) detail the synthesis of pyrroloquinolin-4-ones, starting from 6-hydroxy-1,2-dihydro-4-pyrroloquinolin-4-ones (Kappe & Kappe, 2009).
Molecular Structure Analysis
The molecular structure of related compounds reveals complex arrangements. Cuervo et al. (2009) studied the conformation and configuration of similar molecules, revealing a mix of envelope and half-chair forms with disordered enantiomeric configurations (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of pyrroloquinoline derivatives have been extensively studied. Huang et al. (2013) synthesized compounds demonstrating potent cytotoxic activity against cancer cell lines, highlighting the chemical reactivity of these compounds (Huang et al., 2013).
Physical Properties Analysis
Physical properties like crystal structure and stability are key aspects of these compounds. For example, Bosch et al. (2012) described the X-ray structure of a rearranged oxidation product of a similar compound, providing insights into its physical properties (Bosch, Barnes, Stutelberg, & Eichler, 2012).
Chemical Properties Analysis
The chemical properties of pyrroloquinoline derivatives often relate to their potential biological activity. Paris et al. (1995) synthesized a series of pyrroloquinoline derivatives with histamine, platelet-activating factor antagonism, and 5-lipoxygenase inhibitory properties, illustrating the diverse chemical properties of these compounds (Paris et al., 1995).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate is a compound that has been explored for its potential in creating new chemical entities with various applications in scientific research. The synthesis processes and reactions to form derivatives of this compound provide a foundation for investigating its utility in diverse scientific fields.
Synthesis of Pyrroloquinoline Derivatives
A study by Molina et al. (1993) discusses a facile synthesis of new 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines. This synthesis pathway may be relevant for creating compounds related to 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate, highlighting its versatility in generating heterocyclic compounds with potential biological activity Molina, Alajarín, & Sánchez-Andrada, 1993.
Formation of Nitrogen Heterocycles
Research by Solodukhin et al. (2004) on the synthesis and heterocyclization reactions of ethyl 4,4-difluoro-4-phenoxyacetoacetate showcases the production of nitrogen heterocycles. Although not directly mentioning the specific compound , this research illustrates the broader context of synthesizing biologically active heterocycles using phenoxydifluoromethyl groups, which could be analogous to the structural manipulations of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate Solodukhin et al., 2004.
Applications in Material Science
The compound and its derivatives may also find applications in material science, particularly in the development of new materials with unique properties.
- Electrochemical Applications: A study on the electrochemical behavior and characterization of semiquinone radical anion species of coenzyme PQQ in aprotic organic media by Itoh et al. (1998) provides insight into the electrochemical properties of related quinoline derivatives. This research could imply potential applications of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate in developing materials or sensors based on its electrochemical characteristics Itoh, Kawakami, & Fukuzumi, 1998.
Propriétés
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-13-11-22(2,3)23-19-16(13)9-15(10-17(19)20(25)21(23)26)28-18(24)12-27-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENVYQYOSQBIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)COC4=CC=CC=C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4623255.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)
![9-tert-butyl-2-{[3-(2H-tetrazol-2-yl)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623266.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4623277.png)
![butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4623286.png)
![3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride](/img/structure/B4623288.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)

![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4623299.png)

![[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride](/img/structure/B4623315.png)

![3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4623331.png)